molecular formula C20H20N2O6 B2930252 Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate CAS No. 888469-00-9

Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate

Cat. No.: B2930252
CAS No.: 888469-00-9
M. Wt: 384.388
InChI Key: YBIUNDFZWLWSNN-UHFFFAOYSA-N
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Description

Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic benzofuran derivative featuring a carbamoyl group at position 2 of the benzofuran core, linked to a 2,5-dimethoxyphenyl moiety, and an ethyl carbamate group at position 3 (Figure 1). The benzofuran scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS)-targeting properties .

Properties

IUPAC Name

ethyl N-[2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-4-27-20(24)22-17-13-7-5-6-8-15(13)28-18(17)19(23)21-14-11-12(25-2)9-10-16(14)26-3/h5-11H,4H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIUNDFZWLWSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate is a complex organic compound belonging to the carbamate class, characterized by its unique benzofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C17H20N2O4C_{17}H_{20}N_2O_4, with a molecular weight of approximately 344.36 g/mol. The compound's structure includes functional groups that facilitate various biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₄
Molecular Weight344.36 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The primary mechanism of action for this compound involves its interaction with acetylcholinesterase (AChE). The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling in neurological pathways. This action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition

Research indicates that similar compounds exhibit competitive inhibition against AChE with varying degrees of potency. The specific binding interactions often involve hydrogen bonding and hydrophobic interactions with amino acid residues at the enzyme's active site. The structure-activity relationship (SAR) studies suggest that variations in substituents on the benzofuran core can significantly affect both solubility and biological activity.

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

Cell LineIC50 Value (µg/mL)
MCF-70.0585
HeLa0.0692
HT-290.00217

These results indicate significant cytotoxicity, suggesting that the compound may serve as a lead for further drug development targeting cancer.

Case Studies and Research Findings

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of benzofuran derivatives, including this compound, demonstrating their potential in managing neurodegenerative conditions through AChE inhibition .
  • Anticancer Studies : In a comparative study of various benzofuran derivatives, this compound showed promising results against multiple cancer cell lines, particularly in inhibiting cell proliferation .
  • SAR Analysis : Detailed SAR studies revealed that specific substitutions on the benzofuran core enhance biological activity, emphasizing the need for optimization during synthesis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The structural and functional distinctions between the target compound and analogs are summarized in Table 1 .

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Benzofuran 2-(2,5-Dimethoxyphenylcarbamoyl), 3-ethyl carbamate Carbamate, carbamoyl, methoxy
25H-NBOH (C17H21NO3) Phenethylamine 2,5-Dimethoxyphenyl, amino methyl phenol Phenol, methoxy, amine
Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) Carbamate Phenoxyphenoxy ethyl Carbamate, ether
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran 5-Fluoro, 3-methylsulfanyl, acetic acid Carboxylic acid, thioether, halogen
Key Observations:
  • Benzofuran vs. Phenethylamine Core : The target compound’s benzofuran core differs from 25H-NBOH’s phenethylamine structure, which may result in divergent pharmacological profiles despite shared 2,5-dimethoxyphenyl groups .
  • Substituent Effects : The 2,5-dimethoxyphenyl group in the target compound contrasts with the methylsulfanyl and fluoro substituents in ’s benzofuran derivative, which influence electronic properties and intermolecular interactions (e.g., hydrogen bonding) .
Key Insights:
  • Receptor Targeting : The 2,5-dimethoxyphenyl group in the target compound may confer affinity for serotonin receptors, akin to 25H-NBOH, though steric and electronic differences from the benzofuran core could modulate selectivity .
  • Pesticide vs. Therapeutic Applications: Fenoxycarb’s use as a pesticide highlights the carbamate group’s versatility, but the target compound’s benzofuran architecture may shift its application toward human therapeutics .
  • Benzofuran Pharmacodynamics : ’s compound demonstrates how substituents like fluorine and methylsulfanyl enhance intermolecular interactions (e.g., hydrogen bonding), which could guide optimization of the target compound’s solubility or stability .

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